molecular formula C12H17NO2 B13347116 2-(((1-Hydroxycyclopentyl)methyl)amino)phenol

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol

Katalognummer: B13347116
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: ZNMDVBWXUUUAQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol is an organic compound that features both a phenol and an amino group attached to a cyclopentyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Hydroxycyclopentyl)methyl)amino)phenol typically involves the reaction of 1-hydroxycyclopentylmethylamine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(((1-Hydroxycyclopentyl)methyl)amino)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals, while the amino group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminophenol: Similar structure but lacks the cyclopentyl ring.

    1-Hydroxycyclopentylamine: Similar structure but lacks the phenol group.

    Phenol: Lacks both the amino group and the cyclopentyl ring.

Uniqueness

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol is unique due to the presence of both the phenol and amino groups attached to a cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-[(1-hydroxycyclopentyl)methylamino]phenol

InChI

InChI=1S/C12H17NO2/c14-11-6-2-1-5-10(11)13-9-12(15)7-3-4-8-12/h1-2,5-6,13-15H,3-4,7-9H2

InChI-Schlüssel

ZNMDVBWXUUUAQI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CNC2=CC=CC=C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.